molecular formula C11H14ClNO B13463565 1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride

1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride

Katalognummer: B13463565
Molekulargewicht: 211.69 g/mol
InChI-Schlüssel: HKSNAAJVSVZFKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride: is a complex organic compound that belongs to the class of furoquinolines This compound is characterized by a fused ring structure that includes both furan and quinoline moieties

Eigenschaften

Molekularformel

C11H14ClNO

Molekulargewicht

211.69 g/mol

IUPAC-Name

1,2,3,4,8,9-hexahydrofuro[2,3-h]quinoline;hydrochloride

InChI

InChI=1S/C11H13NO.ClH/c1-2-8-3-4-10-9(5-7-13-10)11(8)12-6-1;/h3-4,12H,1-2,5-7H2;1H

InChI-Schlüssel

HKSNAAJVSVZFKL-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C3=C(C=C2)OCC3)NC1.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the fused ring structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-acetyl-1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline-4-carboxylic acid
  • 1-methyl-1H,2H,3H,4H,8H,9H-furo[2,3-h]quinolin-3-one
  • (4R)-1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline-4-carboxylic acid

Uniqueness

1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.